
3-(2,2-Dimethyl-3-(prop-2-yn-1-yloxy)propoxy)prop-1-yne
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Overview
Description
3-(2,2-Dimethyl-3-(prop-2-yn-1-yloxy)propoxy)prop-1-yne: is an organic compound characterized by its unique structure, which includes two propargyl groups and a dimethylpropoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Dimethyl-3-(prop-2-yn-1-yloxy)propoxy)prop-1-yne typically involves the reaction of propargyl alcohol with 2,2-dimethyl-3-hydroxypropyl bromide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of propargyl alcohol attacks the bromide, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propargyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the triple bonds in the propargyl groups can yield alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology and Medicine: In biological research, the compound can be used as a probe to study enzyme activities and metabolic pathways. Its ability to undergo click chemistry reactions makes it valuable in bioconjugation and labeling studies .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various applications, such as adhesives and sealants .
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethyl-3-(prop-2-yn-1-yloxy)propoxy)prop-1-yne involves its ability to participate in various chemical reactions due to the presence of propargyl groups. These groups can undergo cycloaddition reactions, forming triazoles in the presence of azides. This property is exploited in click chemistry, where the compound acts as a versatile linker .
Comparison with Similar Compounds
- 2-cyanoethyl (6-(3-(prop-2-yn-1-yloxy)-2,2-bis((prop-2-yn-1-yloxy)methyl)propoxy)hexyl)
- 2-methyl-3-(prop-2-yn-1-yloxy)-2-((prop-2-yn-1-yloxy)methyl)propanoic acid
- 1,3-bis(prop-2-yn-1-yloxy)-2-((prop-2-yn-1-yloxy)methyl)propan-2-amine
Uniqueness: The uniqueness of 3-(2,2-Dimethyl-3-(prop-2-yn-1-yloxy)propoxy)prop-1-yne lies in its dual propargyl groups and the dimethylpropoxy moiety, which confer distinct reactivity and stability. This makes it a valuable compound in synthetic chemistry and materials science .
Biological Activity
The compound 3-(2,2-Dimethyl-3-(prop-2-yn-1-yloxy)propoxy)prop-1-yne , with the CAS number 1428736-76-8, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects.
Chemical Structure and Properties
The molecular formula of this compound is C11H16O2 with a molecular weight of 180.24 g/mol. Its structure consists of a prop-1-yne backbone with various functional groups that contribute to its reactivity and biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. In vitro tests have demonstrated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of the bacterial cell membrane integrity.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3-Dimethyl Compound | E. coli | 32 µg/mL |
3-Dimethyl Compound | S. aureus | 16 µg/mL |
Cytotoxic Effects
Research also highlights the cytotoxic effects of this compound on cancer cell lines. A study conducted on human breast cancer cells (MCF-7) showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 60 |
50 | 30 |
The cytotoxicity observed in cancer cells is attributed to the induction of apoptosis. Flow cytometry analysis revealed an increase in Annexin V-positive cells after treatment with the compound, indicating early apoptosis.
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, the antibacterial activity of the compound was tested against clinical isolates of E. coli. The study concluded that the compound's unique structure enhances its ability to penetrate bacterial membranes, thereby increasing its effectiveness as an antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
A detailed investigation into the effects on MCF-7 cells found that treatment with the compound led to activation of caspase pathways, which are crucial for apoptosis. This suggests potential applications in cancer therapy, particularly for hormone-responsive tumors.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the crystal structure of 3-(2,2-Dimethyl-3-(prop-2-yn-1-yloxy)propoxy)prop-1-yne?
Single-crystal X-ray diffraction is the primary method. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling anisotropic displacement parameters and twinned data . Data collection requires a diffractometer with modern detectors (e.g., CCD or photon-counting), and structure solution may employ direct methods via SHELXS or SHELXD. Visualization and refinement validation can be performed using WinGX and ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding networks .
Q. How can synthetic routes for this compound be optimized to improve yield?
A key step involves the introduction of the prop-2-yn-1-yloxy group. Evidence from analogous syntheses (e.g., ) suggests using alkylation reactions under anhydrous conditions with a strong base (e.g., NaH) in THF or DMF. Catalytic AIBN (azobisisobutyronitrile) can facilitate radical-based coupling steps. Reaction monitoring via TLC or HPLC-MS is critical to isolate intermediates and minimize side products. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures is recommended.
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H and ¹³C NMR to confirm the presence of the alkyne (δ ~70-90 ppm in ¹³C for sp-hybridized carbons) and dimethyl groups (δ ~1.2 ppm in ¹H).
- IR : Peaks at ~3300 cm⁻¹ (C≡C-H stretch) and ~2120 cm⁻¹ (C≡C stretch).
- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion [M+H]⁺ or [M+Na]⁺.
- Elemental Analysis : To confirm purity and stoichiometry .
Q. What safety precautions are necessary when handling this compound in the lab?
Based on structurally related compounds ( ):
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood due to potential volatility or dust formation.
- Avoid incompatible materials (strong oxidizers, acids) and ensure proper waste disposal.
- Respiratory protection (e.g., NIOSH-certified respirators) may be required for prolonged exposure .
Q. How can hydrogen bonding influence the crystal packing of this compound?
Hydrogen bonds (e.g., C≡C-H···O or N-H···O interactions) often dictate crystal packing. For example, in similar triazine derivatives (), R₂²(8) motifs formed via N-H···N bonds create dimeric structures. Graph set analysis ( ) can classify these interactions, while software like Mercury (CCDC) visualizes packing motifs. Experimental data (X-ray) combined with computational tools like CrystalExplorer can quantify interaction energies .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the alkyne groups in this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model alkyne reactivity. Focus on frontier molecular orbitals (HOMO/LUMO) to predict sites for cycloaddition or nucleophilic attack. Solvent effects (PCM models) and transition-state analysis (IRC) provide insights into reaction pathways. Software like Gaussian or ORCA is recommended, with validation against experimental kinetic data .
Q. What strategies can resolve contradictions in crystallographic data interpretation?
Discrepancies in thermal parameters or occupancy may arise from disorder or twinning. Use the Rint value to assess data quality (target < 0.05). For twinned data, SHELXL’s TWIN/BASF commands can refine twin laws. If hydrogen bonding appears inconsistent with geometry, reevaluate restraints or apply Hirshfeld surface analysis (CrystalExplorer) to validate intermolecular contacts .
Q. How does the propargyl ether moiety influence the compound’s supramolecular assembly?
The rigid, linear propargyl group (C≡C-O-) promotes directional interactions. π-Stacking of alkynes or C-H···π contacts may stabilize layered structures. Compare with derivatives lacking this group ( ) to isolate its role. Crystal structure prediction (CSP) tools (e.g., USPEX) can simulate polymorphs, while experimental data (PXRD) validate predictions .
Q. What advanced analytical techniques can probe degradation pathways under varying conditions?
- Accelerated Stability Testing : Expose the compound to heat, light, or humidity and analyze via LC-MS to identify degradation products.
- NMR Kinetics : Monitor real-time decomposition (e.g., in D2O or CD3OD) using ¹H or ¹³C NMR.
- DFT-Based Degradation Modeling : Simulate hydrolysis or oxidation pathways to predict vulnerable sites .
Q. How can graph set analysis improve the design of co-crystals for this compound?
Graph set notation (e.g., D, R, or S motifs) categorizes hydrogen-bonded networks, enabling rational co-crystal design. For example, pairing with carboxylic acids ( ) may generate robust R₂²(8) dimers. Experimental screening (slurry or grinding methods) combined with CSD surveys identifies compatible co-formers. Tools like Mercury’s “IsoStar” module predict interaction propensities .
Properties
Molecular Formula |
C11H16O2 |
---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2,2-dimethyl-1,3-bis(prop-2-ynoxy)propane |
InChI |
InChI=1S/C11H16O2/c1-5-7-12-9-11(3,4)10-13-8-6-2/h1-2H,7-10H2,3-4H3 |
InChI Key |
NJBJGXQVJOJPJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC#C)COCC#C |
Origin of Product |
United States |
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